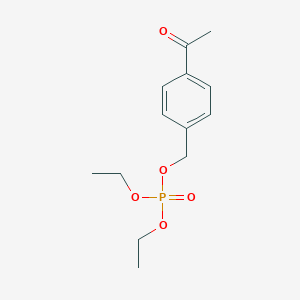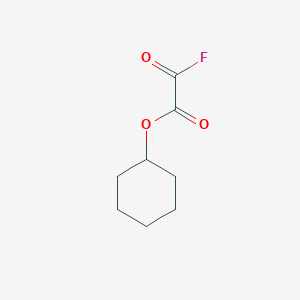![molecular formula C8H11ClO4 B12555180 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate CAS No. 146790-32-1](/img/structure/B12555180.png)
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C8H11ClO4 It is an ester derivative of prop-2-enoic acid and is characterized by the presence of a chloropropanoyl group attached to an ethyl prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Prop-2-enoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield prop-2-enoic acid and 3-chloropropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoyl esters.
Hydrolysis: Products are prop-2-enoic acid and 3-chloropropanoic acid.
Polymerization: Polymers with varying molecular weights and properties.
科学的研究の応用
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloropropanoyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The prop-2-enoate moiety can participate in radical polymerization, leading to the formation of polymeric materials.
類似化合物との比較
Similar Compounds
- **2-[(3-Methylsulfanyl)propanoyl]oxy]ethyl prop-2-enoate
- **2-[(3-Bromopropanoyl)oxy]ethyl prop-2-enoate
- **2-[(3-Hydroxypropanoyl)oxy]ethyl prop-2-enoate
Uniqueness
2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. Additionally, the compound’s ability to undergo polymerization makes it valuable in the production of specialty polymers.
特性
CAS番号 |
146790-32-1 |
|---|---|
分子式 |
C8H11ClO4 |
分子量 |
206.62 g/mol |
IUPAC名 |
2-prop-2-enoyloxyethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-2-7(10)12-5-6-13-8(11)3-4-9/h2H,1,3-6H2 |
InChIキー |
OJNTXPNKAGZBAU-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCOC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
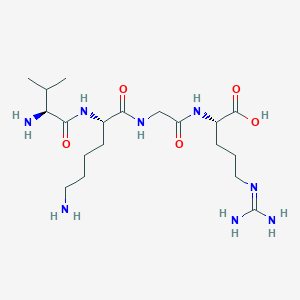
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
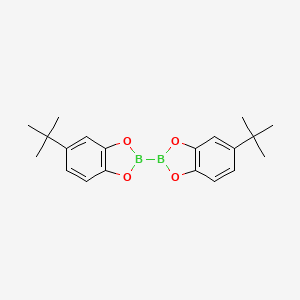
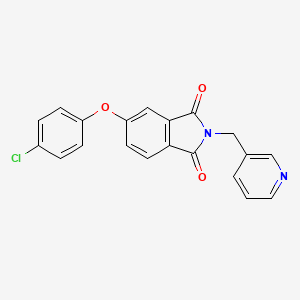
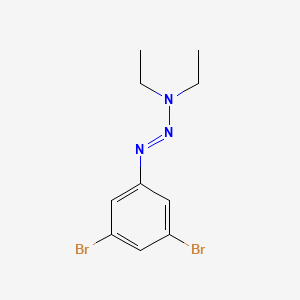
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
